molecular formula C18H15Br2N3O2 B15022326 N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide

N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide

Cat. No.: B15022326
M. Wt: 465.1 g/mol
InChI Key: LTUMCUNQUVVJIT-LSHDLFTRSA-N
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Description

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C18H15Br2N3O2

Molecular Weight

465.1 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(2-bromophenoxy)propanamide

InChI

InChI=1S/C18H15Br2N3O2/c1-11(25-17-5-3-2-4-15(17)20)18(24)23-22-10-12-9-21-16-7-6-13(19)8-14(12)16/h2-11,21H,1H3,(H,23,24)/b22-10+

InChI Key

LTUMCUNQUVVJIT-LSHDLFTRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CNC2=C1C=C(C=C2)Br)OC3=CC=CC=C3Br

Canonical SMILES

CC(C(=O)NN=CC1=CNC2=C1C=C(C=C2)Br)OC3=CC=CC=C3Br

Origin of Product

United States

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